4-Chloro Maraviroc-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

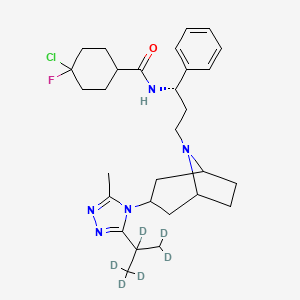

4-Chloro Maraviroc-d6 is a deuterated analog of Maraviroc, a selective antagonist of the chemokine receptor CCR5. This compound is primarily used in scientific research, particularly in the study of HIV-1 infection, as it helps to understand the pharmacokinetics and metabolic pathways of Maraviroc .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro Maraviroc-d6 involves several steps, including the introduction of deuterium atoms. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-Chloro Maraviroc-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, under anhydrous conditions.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

4-Chloro Maraviroc-d6 is extensively used in scientific research, particularly in:

Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigating the metabolic pathways and pharmacokinetics of Maraviroc.

Medicine: Researching the efficacy and safety of Maraviroc in treating HIV-1 infection.

Industry: Developing new pharmaceutical formulations and improving existing ones

作用机制

4-Chloro Maraviroc-d6, like Maraviroc, acts as an entry inhibitor by blocking the CCR5 receptor on the surface of human cells. This prevents the HIV-1 virus from binding to the receptor and entering the cells. The compound specifically antagonizes the interaction between the CCR5 receptor and the HIV-1 gp120 protein, thereby inhibiting viral entry and replication .

相似化合物的比较

Similar Compounds

Maraviroc: The non-deuterated form of 4-Chloro Maraviroc-d6, used as an antiretroviral agent.

Vicriviroc: Another CCR5 antagonist with similar antiviral properties.

Aplaviroc: A CCR5 antagonist that was investigated for HIV treatment but discontinued due to safety concerns

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research, particularly for understanding the metabolism and distribution of Maraviroc in the body.

生物活性

4-Chloro Maraviroc-d6 is a deuterated analog of Maraviroc, a well-known chemokine receptor antagonist primarily targeting the CCR5 receptor, which is crucial for HIV-1 entry into host cells. The incorporation of deuterium enhances the compound's stability and allows for precise tracking in pharmacokinetic studies, making it a valuable tool in both clinical and research settings.

This compound functions by binding to the CCR5 receptor on the surface of immune cells, particularly CD4+ T cells. This binding prevents the interaction between the HIV-1 gp120 protein and CCR5, thereby inhibiting viral entry and subsequent infection. The compound acts as a negative allosteric modulator, altering the receptor's conformation to reduce its activity.

The compound exhibits significant biological activity through its role as a CCR5 antagonist. Its chemical structure includes a chlorine atom at the 4-position and deuterium labeling, which not only enhances its stability but also aids in metabolic tracking during studies.

Table 1: Comparison of Biological Properties

| Property | Value |

|---|---|

| Molecular Formula | C29H41ClFN5O |

| Molecular Weight | 530.1 g/mol |

| Mechanism | CCR5 Antagonist |

| Role in HIV Treatment | Prevents viral entry |

| Stability | Enhanced by deuterium labeling |

Research Findings

Numerous studies have investigated the efficacy and safety of Maraviroc, providing insights that are relevant to understanding this compound's biological activity.

- Efficacy in HIV Treatment : In clinical trials, Maraviroc has demonstrated significant reductions in HIV-1 RNA levels among treatment-experienced patients. A study showed that 39% of patients maintained undetectable viral loads after 96 weeks of treatment with Maraviroc, highlighting its effectiveness as part of antiretroviral therapy .

- Safety Profile : The safety profile of Maraviroc has been comparable to placebo, with no new or unexpected adverse events reported after extended treatment periods. This safety data supports the potential use of its analogs like this compound in clinical applications .

- Pharmacokinetics : The pharmacokinetic properties of Maraviroc have been characterized extensively, with findings showing that optimal dosing can achieve therapeutic plasma concentrations necessary for efficacy. The use of this compound as an internal standard in mass spectrometry allows researchers to monitor drug metabolism accurately .

Case Studies

A notable case study involved pediatric patients treated with Maraviroc, where significant decreases in HIV-1 RNA levels were observed alongside increases in CD4+ T-cell counts. This study emphasizes the drug's potential across different demographics and reinforces the relevance of studying its analogs like this compound for broader applications .

属性

IUPAC Name |

4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,2,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1/i1D2,2D3,19D/t19?,22?,23?,24?,25?,26-,29? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLZEJRCFABHBR-PBCNYFDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。